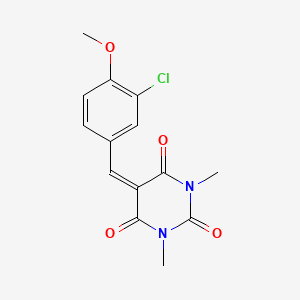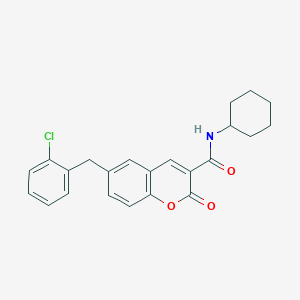![molecular formula C18H18N2O4 B4996034 N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4996034.png)
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. AM-251 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and pain management.
作用機序
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide acts as a competitive antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, this compound prevents the activation of the receptor by endocannabinoids, which are naturally occurring neurotransmitters in the brain. This leads to a decrease in the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In a study conducted by Rouzer et al. (2007), this compound was shown to reduce the levels of anandamide, a naturally occurring endocannabinoid, in the brain. This suggests that this compound may have a role in regulating the endocannabinoid system in the brain.
実験室実験の利点と制限
One of the advantages of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the role of the endocannabinoid system in various diseases. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide. One area of interest is its potential use in pain management. In a study conducted by Racz et al. (2008), this compound was shown to reduce pain in rats with neuropathic pain. Another area of interest is its potential use in addiction treatment. In a study conducted by Solinas et al. (2008), this compound was shown to reduce the rewarding effects of nicotine in rats.
Conclusion
In conclusion, this compound is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications in various diseases. Its potency and selectivity for the CB1 receptor make it a useful tool for studying the role of the endocannabinoid system in various diseases. However, its potential off-target effects may complicate the interpretation of experimental results. Further research is needed to fully understand the potential therapeutic applications of this compound.
合成法
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 4-methoxyphenylacetic acid to form an intermediate. The intermediate is then reacted with N-(tert-butoxycarbonyl)-L-proline to form a proline amide intermediate. The proline amide intermediate is then reacted with 4-methoxyphenylboronic acid to form the final product, this compound.
科学的研究の応用
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In a study conducted by Cota et al. (2006), this compound was shown to reduce food intake and body weight gain in rats, suggesting its potential use as an anti-obesity drug. In another study by Gardner et al. (2005), this compound was shown to reduce the rewarding effects of cocaine in rats, suggesting its potential use in addiction treatment.
特性
IUPAC Name |
N-[(Z)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-7-3-12(4-8-14)11-16(17(19)21)20-18(22)13-5-9-15(24-2)10-6-13/h3-11H,1-2H3,(H2,19,21)(H,20,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPOWQOXLREITP-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)N)\NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cyclopropyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4995964.png)
amino]benzamide](/img/structure/B4995981.png)
![ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4995985.png)
![2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4995988.png)
![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4995991.png)

![3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4995998.png)
![N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4996017.png)

![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4996040.png)
![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)